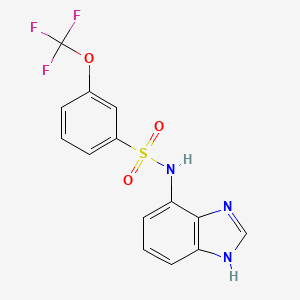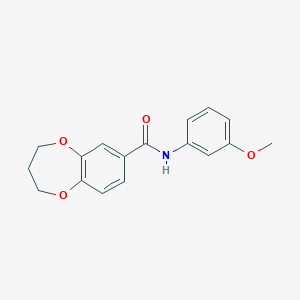![molecular formula C17H21N7O2S B11244819 3-phenyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11244819.png)
3-phenyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(PROPANE-1-SULFONYL)PIPERAZINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(PROPANE-1-SULFONYL)PIPERAZINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a hydrazine derivative with a suitable dicarbonyl compound to form the triazole ring, followed by subsequent functionalization to introduce the pyrimidine and piperazine moieties . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as the use of specific solvents, catalysts, and temperature control .
Análisis De Reacciones Químicas
1-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(PROPANE-1-SULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(PROPANE-1-SULFONYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(PROPANE-1-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate various signaling pathways involved in inflammation and immune response .
Comparación Con Compuestos Similares
1-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(PROPANE-1-SULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolothiadiazine derivatives: These compounds also possess a triazole ring fused with another heterocycle and are known for their diverse pharmacological properties.
Triazolopyrazine derivatives: These compounds have a triazole ring fused with a pyrazine ring and are used in various medicinal and industrial applications.
The uniqueness of 1-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(PROPANE-1-SULFONYL)PIPERAZINE lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H21N7O2S |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
3-phenyl-7-(4-propylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C17H21N7O2S/c1-2-12-27(25,26)23-10-8-22(9-11-23)16-15-17(19-13-18-16)24(21-20-15)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |
Clave InChI |
CHCWGWNLFBZMPW-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11244738.png)
![3-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11244740.png)
![N-(2,6-dimethylphenyl)-3-[3-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11244747.png)
![N-(4-fluorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244751.png)


![N-(2,4-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11244785.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244788.png)
![N-(2-Fluorophenyl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B11244791.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11244795.png)

![ethyl 2-[9-(3,4-dimethoxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetate](/img/structure/B11244811.png)
![N-(4-chlorophenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11244817.png)
![1,1'-[6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11244818.png)
